molecular formula C19H15NO6 B11462397 (4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11462397
M. Wt: 353.3 g/mol
InChI Key: OWQNREVZKUNBHP-JYRVWZFOSA-N
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Description

(4Z)-4-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, halogenating agents

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

(4Z)-4-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE:

    Other Benzodioxole Derivatives: Compounds with similar benzodioxole moieties but different functional groups, such as methylenedioxyphenyl derivatives.

    Other Oxazolone Derivatives: Compounds with similar oxazolone rings but different substituents, such as 2-phenyl-4,5-dihydro-1,3-oxazol-5-one derivatives.

Uniqueness

(4Z)-4-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its combination of a benzodioxole moiety and an oxazolone ring, which imparts unique chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

(4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C19H15NO6/c1-22-14-9-12(15(23-2)17-16(14)24-10-25-17)8-13-19(21)26-18(20-13)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b13-8-

InChI Key

OWQNREVZKUNBHP-JYRVWZFOSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC)OCO2

Origin of Product

United States

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